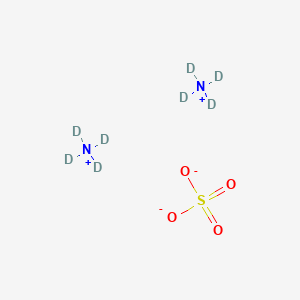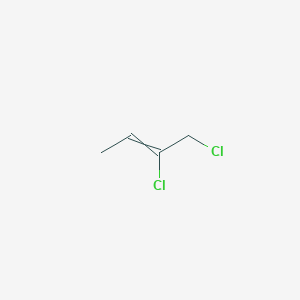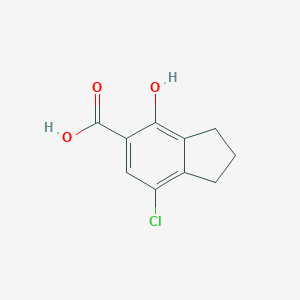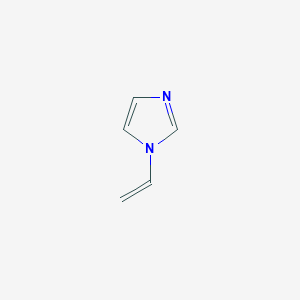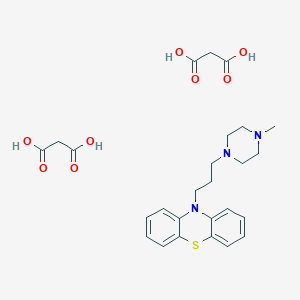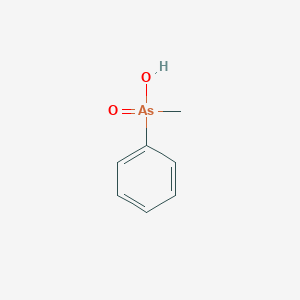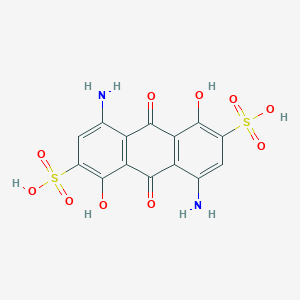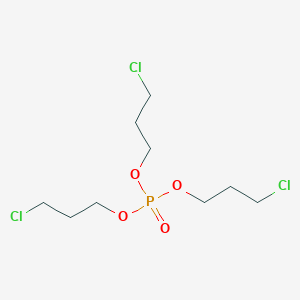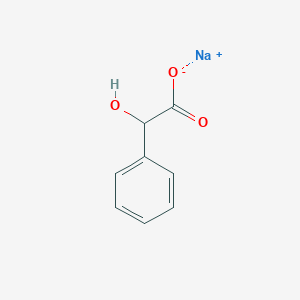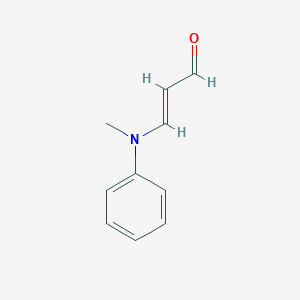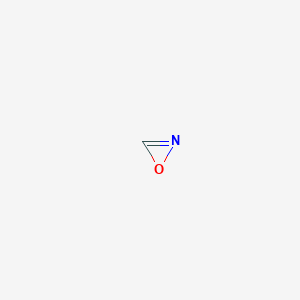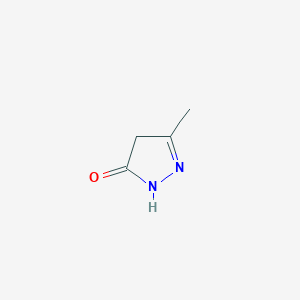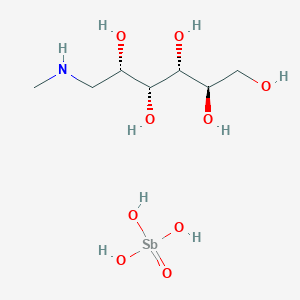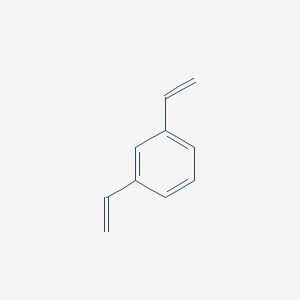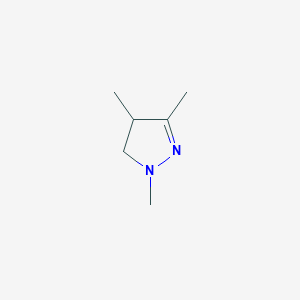
2-Pyrazoline, 1,3,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazoline, 1,3,4-trimethyl- is a compound that has gained significant attention in scientific research due to its numerous biomedical and pharmaceutical applications. It is a heterocyclic organic compound that contains a pyrazoline ring and three methyl groups attached to it.
Mecanismo De Acción
The mechanism of action of 2-Pyrazoline, 1,3,4-trimethyl- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has also been found to interact with cellular membranes and alter their properties.
Efectos Bioquímicos Y Fisiológicos
2-Pyrazoline, 1,3,4-trimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Pyrazoline, 1,3,4-trimethyl- in lab experiments is its relatively simple synthesis method. It is also readily available and can be easily modified to produce derivatives with different properties. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are numerous potential future directions for research on 2-Pyrazoline, 1,3,4-trimethyl-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying cellular signaling pathways and membrane properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 2-Pyrazoline, 1,3,4-trimethyl- is a compound that has shown promising results in scientific research for its potential biomedical and pharmaceutical applications. Its unique properties make it a valuable tool for studying various biological processes, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-Pyrazoline, 1,3,4-trimethyl- can be achieved through a variety of methods. One of the most common methods is the reaction between 3,5-dimethylpyrazole and acetylacetone in the presence of a base. Another method involves the reaction between 3,5-dimethylpyrazole and ethyl acetoacetate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-Pyrazoline, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of science. In the biomedical field, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antimicrobial agent.
Propiedades
Número CAS |
14044-41-8 |
|---|---|
Nombre del producto |
2-Pyrazoline, 1,3,4-trimethyl- |
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C6H12N2/c1-5-4-8(3)7-6(5)2/h5H,4H2,1-3H3 |
Clave InChI |
UWCOGVAFZZBWAT-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C |
SMILES canónico |
CC1CN(N=C1C)C |
Sinónimos |
1,3,4-Trimethyl-2-pyrazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



